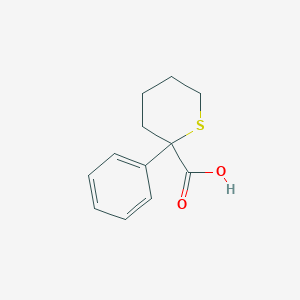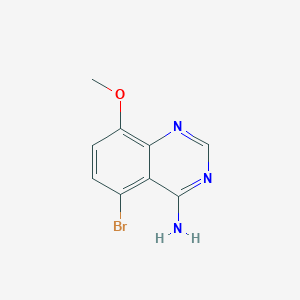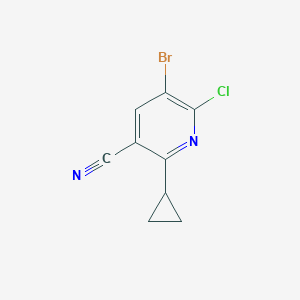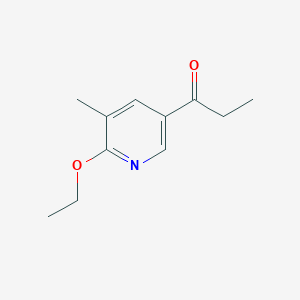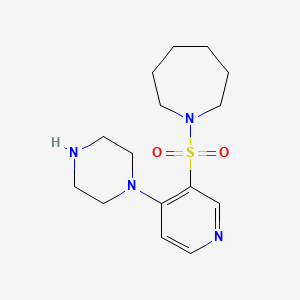
1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane is a complex organic compound that features a piperazine ring, a pyridine ring, and an azepane ring connected through a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane involves its interaction with molecular targets such as serotonin transporters. By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression . The exact molecular pathways and targets involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another compound with a piperazine and pyridine ring, showing serotonin reuptake inhibitory activity.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with similar structural features, evaluated for its anti-tubercular activity.
Uniqueness
1-((4-(Piperazin-1-yl)pyridin-3-yl)sulfonyl)azepane is unique due to its specific combination of piperazine, pyridine, and azepane rings connected through a sulfonyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H24N4O2S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(4-piperazin-1-ylpyridin-3-yl)sulfonylazepane |
InChI |
InChI=1S/C15H24N4O2S/c20-22(21,19-9-3-1-2-4-10-19)15-13-17-6-5-14(15)18-11-7-16-8-12-18/h5-6,13,16H,1-4,7-12H2 |
InChI-Schlüssel |
WAMVXDFCSZDUHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B15229572.png)
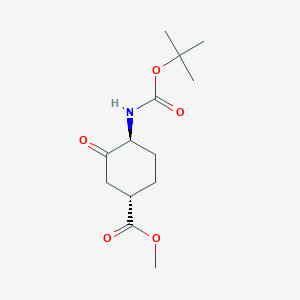
![Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15229591.png)
![Benzo[d]isothiazole-7-carbaldehyde](/img/structure/B15229592.png)
![3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid](/img/structure/B15229595.png)
![4-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15229597.png)
